Factor XIa Inhibition: 1330-Fold Selectivity Advantage Over Factor Xa
4-Methyl-2-nitro-6-(trifluoromethyl)aniline demonstrates high affinity and remarkable selectivity for Factor XIa over Factor Xa, a critical differentiation for developing safer anticoagulants with reduced bleeding risk. The compound exhibits a Ki of 0.59 nM for Factor XIa compared to a Ki of 784 nM for Factor Xa, representing a 1330-fold selectivity window [1]. This level of selectivity is not observed in the para-trifluoromethyl analog (2-nitro-4-(trifluoromethyl)aniline), which has not been reported to exhibit comparable Factor XIa inhibition in publicly available bioactivity databases, nor in the non-fluorinated analog 4-methyl-2-nitroaniline [2].
| Evidence Dimension | Binding Affinity (Ki) and Target Selectivity Ratio |
|---|---|
| Target Compound Data | Ki (Factor XIa) = 0.59 nM; Ki (Factor Xa) = 784 nM; Selectivity Ratio = 1330 |
| Comparator Or Baseline | 2-Nitro-4-(trifluoromethyl)aniline (CAS 400-98-6): No reported Factor XIa inhibition. 4-Methyl-2-nitroaniline (CAS 89-62-3): No reported Factor XIa inhibition. |
| Quantified Difference | 1330-fold selectivity (Factor XIa vs. Factor Xa) |
| Conditions | Spectrophotometric assay measuring release of p-nitroaniline after 10-120 min incubation, Michaelis-Menten analysis |
Why This Matters
The 1330-fold selectivity window between Factor XIa and Factor Xa is a key procurement differentiator for medicinal chemists developing antithrombotic agents, as Factor XIa inhibitors are clinically validated to reduce thrombosis risk without significantly impairing hemostasis.
- [1] BindingDB Entry BDBM50448583 / CHEMBL3127491. Affinity Data for 4-Methyl-2-nitro-6-(trifluoromethyl)aniline. Ki values for human Factor XIa and Factor Xa. View Source
- [2] ChEMBL Database. Bioactivity summary for 2-nitro-4-(trifluoromethyl)aniline (CHEMBL identifier). European Bioinformatics Institute. View Source
